molecular formula C17H18BrN3O4 B11522181 diethyl ({[3-(3-bromophenyl)-1H-pyrazol-5-yl]amino}methylidene)propanedioate

diethyl ({[3-(3-bromophenyl)-1H-pyrazol-5-yl]amino}methylidene)propanedioate

Cat. No.: B11522181
M. Wt: 408.2 g/mol
InChI Key: ZJSASPKNTLVVFH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL 2-({[3-(3-BROMOPHENYL)-1H-PYRAZOL-5-YL]AMINO}METHYLIDENE)PROPANEDIOATE typically involves the reaction of 3-(3-bromophenyl)-1H-pyrazole-5-amine with diethyl malonate under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as diphenyl ether, and requires heating for about 30 minutes . The product is then isolated by filtration and purified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as column chromatography, helps in achieving consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL 2-({[3-(3-BROMOPHENYL)-1H-PYRAZOL-5-YL]AMINO}METHYLIDENE)PROPANEDIOATE undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.

Scientific Research Applications

1,3-DIETHYL 2-({[3-(3-BROMOPHENYL)-1H-PYRAZOL-5-YL]AMINO}METHYLIDENE)PROPANEDIOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIETHYL 2-({[3-(3-BROMOPHENYL)-1H-PYRAZOL-5-YL]AMINO}METHYLIDENE)PROPANEDIOATE involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIETHYL 2-({[3-(3-BROMOPHENYL)-1H-PYRAZOL-5-YL]AMINO}METHYLIDENE)PROPANEDIOATE stands out due to its unique combination of a bromophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18BrN3O4

Molecular Weight

408.2 g/mol

IUPAC Name

diethyl 2-[[[5-(3-bromophenyl)-1H-pyrazol-3-yl]amino]methylidene]propanedioate

InChI

InChI=1S/C17H18BrN3O4/c1-3-24-16(22)13(17(23)25-4-2)10-19-15-9-14(20-21-15)11-6-5-7-12(18)8-11/h5-10H,3-4H2,1-2H3,(H2,19,20,21)

InChI Key

ZJSASPKNTLVVFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=NNC(=C1)C2=CC(=CC=C2)Br)C(=O)OCC

Origin of Product

United States

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